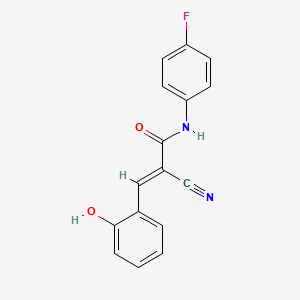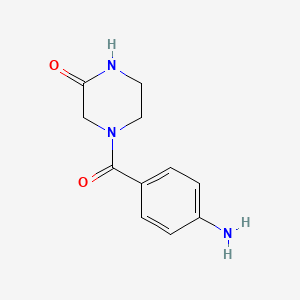
(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.
Mechanism of Action
(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide blocks the activation and proliferation of B-cells, which are involved in the pathogenesis of various cancers and autoimmune diseases.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide has been shown to inhibit the growth of cancer cells in preclinical models of lymphoma, leukemia, and multiple myeloma. It has also been shown to reduce inflammation in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.
Advantages and Limitations for Lab Experiments
One advantage of (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide is its high potency and selectivity for BTK, which makes it a promising candidate for the treatment of cancers and autoimmune diseases. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the research and development of (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide. One direction is to test its safety and efficacy in clinical trials for the treatment of various cancers and autoimmune diseases. Another direction is to investigate its potential as a combination therapy with other drugs. Additionally, further research is needed to understand the long-term effects of BTK inhibition and to develop strategies to minimize any potential adverse effects.
Synthesis Methods
(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide can be synthesized by reacting 4-fluorobenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base to form 3-(4-fluorophenyl)-2-propen-1-ol. This intermediate is then reacted with cyanoacetic acid to form (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide.
Scientific Research Applications
(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide has been studied extensively in preclinical models for the treatment of various cancers and autoimmune diseases. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases.
properties
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-13-5-7-14(8-6-13)19-16(21)12(10-18)9-11-3-1-2-4-15(11)20/h1-9,20H,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHOILUAQWTVEL-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-[[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2702313.png)
![Ethyl 2-[(4-fluorobenzyl)-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2702314.png)
![4-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2702315.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid](/img/structure/B2702316.png)
![3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid](/img/structure/B2702320.png)

![2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol](/img/structure/B2702324.png)
![1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2702325.png)
![[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B2702327.png)
![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2702330.png)
![3-[[1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2702331.png)

![4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B2702333.png)
